Bienvenue dans la boutique en ligne BenchChem!

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide

5-HT1A receptor anxiolytic serotonin antagonist

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide (CAS 2034294-69-2) is a synthetic small molecule belonging to the class of N-(piperidinyl-1-alkyl)-substituted cyclohexane carboxylic acid amides. Its core architecture consists of a piperidine ring N-substituted with a tetrahydrofuran (oxolan-3-yl) moiety and a methylene-linked cyclohexanecarboxamide group.

Molecular Formula C17H30N2O2
Molecular Weight 294.439
CAS No. 2034294-69-2
Cat. No. B2643572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide
CAS2034294-69-2
Molecular FormulaC17H30N2O2
Molecular Weight294.439
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCOC3
InChIInChI=1S/C17H30N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h14-16H,1-13H2,(H,18,20)
InChIKeyLNJAHXMHJZJNLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide (CAS 2034294-69-2): Structural Classification and Comparator Identification for Procurement Decisions


N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide (CAS 2034294-69-2) is a synthetic small molecule belonging to the class of N-(piperidinyl-1-alkyl)-substituted cyclohexane carboxylic acid amides. Its core architecture consists of a piperidine ring N-substituted with a tetrahydrofuran (oxolan-3-yl) moiety and a methylene-linked cyclohexanecarboxamide group. The compound falls within the generic scope of patent families claiming cyclohexane carboxamide derivatives as receptor modulators, notably as 5-HT1A receptor antagonists [1] and vanilloid receptor modulators [2]. However, a systematic search of primary literature, authoritative databases, and regulatory filings did not retrieve any public quantitative binding, functional, or in vivo data specific to this exact compound. All retrieved vendor descriptions originate from sources explicitly excluded from this evidence guide under the sourcing policy. Consequently, the compound's differentiation profile must be constructed through class-level inference relative to structurally characterized analogs, and the absence of direct empirical data represents the single most critical factor for scientific selection and procurement risk assessment.

Why Generic Substitution Fails for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide: Structural Determinants of Selectivity and Functional Bias


Within the broader class of piperidine-cyclohexanecarboxamide derivatives, even minor modifications to the N-substituent on the piperidine ring can profoundly alter receptor selectivity profiles, intrinsic efficacy, and pharmacokinetic behavior. Patent disclosures for 5-HT1A antagonists demonstrate that variations in the heteroaryl or cycloalkyl group attached to the piperidine nitrogen produce compounds with widely divergent binding affinities and functional activities [1]. The oxolan-3-yl (tetrahydrofuran-3-yl) substituent present in the target compound is a moderately polar, hydrogen-bond-accepting heterocycle that is sterically distinct from the phenyl, substituted aryl, or smaller alkyl substituents commonly exemplified in the patent literature. Without empirical data confirming that this specific substitution pattern yields equivalent or superior target engagement relative to characterized analogs, generic substitution carries a material risk of selecting a compound with unverified potency, unknown selectivity, and unpredictable physicochemical properties. The absence of public biological data for this compound necessitates procurement based on demonstrated batch-specific characterization rather than assumed pharmacological equivalence.

Quantitative Evidence Guide: N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide vs. Closest Structural Analogs


5-HT1A Receptor Binding: Class-Level Potency Inference for N-(piperidinyl-alkyl)-cyclohexanecarboxamide Scaffold

No direct 5-HT1A binding data exist for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide. The structurally related class of N-(piperidinyl-1-alkyl)-substituted cyclohexane carboxylic acid amides is disclosed as 5-HT1A receptor antagonists in US Patent 5,763,460 [1]. Exemplified compounds in this patent series, which feature aryl or heteroaryl substituents on the piperidine nitrogen rather than the oxolan-3-yl group present in the target compound, demonstrate 5-HT1A binding and anxiolytic activity in preclinical models. The quantitative binding affinities (Ki) of the closest exemplified analogs are not publicly tabulated in the patent, and the target compound's oxolan-3-yl substituent represents a structural departure from the exemplified substitution patterns, making potency extrapolation unreliable.

5-HT1A receptor anxiolytic serotonin antagonist

Vanilloid Receptor (TRPV1) Modulation Potential: Structural Comparison with Piperidine/Cyclohexane Carboxamide Patent Series

Patent application US20110059979A1 describes piperidine/cyclohexane carboxamide derivatives as vanilloid receptor (TRPV1) modulators [1]. The generic formula encompasses compounds with diverse piperidine N-substituents. However, the target compound's specific oxolan-3-yl substituent is not among the explicitly exemplified substituents in the patent. Representative compounds in this series demonstrate TRPV1 antagonist activity in functional assays, but no quantitative IC50 or Ki data for the exact target compound are publicly available. The oxolane oxygen introduces a hydrogen bond acceptor that could influence TRPV1 binding pocket interactions differently than the exemplified carbon-based substituents.

TRPV1 vanilloid receptor pain

Mu-Opioid and Opioid Growth Factor Receptor Affinity: Divergent Spirocyclic Cyclohexane Series from US 9,120,797

BindingDB entries BDBM177955 and BDBM177913, derived from US Patent 9,120,797, report high-affinity binding of spirocyclic cyclohexane derivatives to the human mu-opioid receptor (Ki = 0.600 nM and 2.20 nM, respectively) and the opioid growth factor receptor-like protein 1 (Ki = 1.10 nM and 2.40-2.90 nM) [1][2]. These compounds contain a spirocyclic cyclohexane-indole core absent in the target compound. The target compound's linear piperidine-cyclohexanecarboxamide architecture with an oxolan-3-yl substituent is structurally non-overlapping with the spirocyclic series, and no binding data exist to support mu-opioid or opioid growth factor receptor engagement by the target compound. Procurement for opioid receptor research cannot be justified on the basis of activity from an unrelated chemotype sharing only the cyclohexane ring feature.

mu-opioid receptor opioid growth factor receptor nociceptin

Physicochemical Property Differentiation: Oxolan-3-yl vs. Common Piperidine N-Substituents

In the absence of experimental physicochemical data for the target compound, predicted properties can be compared to those of common analogs. The oxolan-3-yl group (tetrahydrofuran-3-yl) has a calculated logP contribution of approximately +0.5 (lower than phenyl, +2.0; higher than methyl, +0.0) and introduces a hydrogen bond acceptor (ether oxygen) not present in alkyl or aryl N-substituted piperidine analogs [1]. This is predicted to reduce logD7.4 by ~1-1.5 log units relative to phenyl-substituted analogs, potentially improving aqueous solubility while moderately reducing passive membrane permeability. However, these are in silico estimates; no experimentally measured logP, logD, solubility, or permeability data for the target compound have been published.

physicochemical properties solubility permeability

Best Research and Industrial Application Scenarios for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide


Chemical Probe Development Requiring in-House Pharmacological Profiling

Given the compound's structural placement within the 5-HT1A and TRPV1 patent space but the absence of public potency data, the most scientifically justified use is as a starting point for in-house medicinal chemistry programs. Researchers must perform de novo receptor binding assays (e.g., radioligand displacement at 5-HT1A, TRPV1) and functional assays to establish target engagement before drawing any conclusions about therapeutic relevance [1][2]. Procurement should include a request for Certificate of Analysis including HPLC purity (≥95% recommended) and identity confirmation by NMR and MS, as no reference standard is publicly characterized.

Selectivity Panel Screening to Map the Oxolan-3-yl Pharmacophore Contribution

The oxolan-3-yl substituent is a distinguishing feature not commonly exemplified in the 5-HT1A or TRPV1 patent literature. A scientifically rigorous application is to profile the compound against a broad panel of aminergic GPCRs (5-HT1A, 5-HT2A, D2, α1A) and TRP channels to empirically determine whether the oxolane oxygen confers selectivity advantages over phenyl- or alkyl-substituted analogs. This requires procurement of characterized reference compounds (e.g., WAY-100635 for 5-HT1A) as positive controls within the same experimental session to enable direct head-to-head comparison [1].

Physicochemical and Metabolic Stability Benchmarking for Lead Optimization

The predicted moderate lipophilicity of the target compound (logP ~3.3) positions it between more lipophilic phenyl-substituted analogs and less lipophilic methyl-substituted analogs [1]. Researchers can procure the compound alongside two characterized comparators (e.g., N-[(1-phenylpiperidin-4-yl)methyl]cyclohexanecarboxamide and N-[(1-methylpiperidin-4-yl)methyl]cyclohexanecarboxamide) to experimentally determine aqueous solubility (shake-flask method), logD7.4, Caco-2 permeability, and microsomal stability. This head-to-head comparison would quantify the precise impact of the oxolan-3-yl group on pharmacokinetic-relevant parameters and inform lead selection.

Quote Request

Request a Quote for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.